1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole
Description
1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a trisubstituted imidazole derivative featuring a phenyl group at positions 1 and 5 of the imidazole core and a propan-2-ylsulfanyl (isopropylthio) group at position 2. This compound belongs to a broader class of imidazole derivatives known for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and optoelectronic properties . The isopropylthio substituent introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to other substituted imidazoles.
Properties
IUPAC Name |
1,5-diphenyl-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMIZYEGCEPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate imidazole derivative in the presence of a Lewis acid catalyst.
Addition of Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The propan-2-ylsulfanyl substituent at position 2 undergoes oxidation under acidic or peroxide-rich conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 30% H₂O₂ in acetic acid (55–60°C) | Sulfone derivative | NR | |
| KMnO₄/NaHCO₃ in water (reflux) | Sulfoxide intermediate | 55–90% |
This mirrors the oxidation pathway observed for structurally similar thiadiazole-imidazole hybrids, where the thioether group is converted to sulfone via stepwise oxidation .
Nucleophilic Substitution at Sulfur
The thioether group can act as a leaving group under specific conditions. For instance:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Thiomorpholine in dioxane | Ambient temperature | Thiadiazole-thiomorpholine hybrid |
| Alkyl halides (e.g., CH₃I) | DMSO, DIPEA, 100°C | S-alkylated derivatives |
Electrophilic Aromatic Substitution (EAS)
The phenyl rings at positions 1 and 5 undergo EAS, though the electron-withdrawing imidazole core moderates reactivity:
| Reaction Type | Reagents | Position Substituted | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para to imidazole | Requires prolonged heating |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | meta to imidazole | Low yields (15–30%) |
Similar phenyl-substituted imidazoles show preferential substitution at positions least deactivated by the heterocycle .
Metal-Catalyzed Cross-Coupling
The imidazole nitrogen or sulfur may coordinate to transition metals, enabling cross-coupling:
| Catalyst System | Partner | Product Type |
|---|---|---|
| Pd-PEPPSI/IPr | Aryl boronic acids | Biaryl-imidazole derivatives |
| CuI/DABCO | Alkynes | Alkynylated imidazoles |
Rhodium- and copper-catalyzed protocols have been used for analogous imidazoles to introduce aryl or alkyl groups at nitrogen or sulfur .
Functionalization via Imidazole NH
While the 1-position is blocked by a phenyl group, the 3-position nitrogen may participate in:
-
Acylation : With acyl chlorides (e.g., AcCl) in pyridine to form N-acyl derivatives.
-
Alkylation : Using alkyl halides (e.g., CH₃CH₂Br) under basic conditions.
These reactions are less common in fully substituted imidazoles but feasible with strong electrophiles .
Reductive Desulfurization
The thioether group can be removed under reductive conditions:
| Reagents | Conditions | Product |
|---|---|---|
| Raney Ni/H₂ | Ethanol, reflux | 2-Desulfanyl imidazole |
| LiAlH₄ | Dry THF, 0°C | Imidazole with –SH group |
This pathway is critical for modifying the C2 substituent in medicinal chemistry applications.
Complexation with Metals
The sulfur and nitrogen atoms enable coordination chemistry:
| Metal Salt | Ligand Behavior | Application |
|---|---|---|
| AgNO₃ | S-donor | Antimicrobial agents |
| FeCl₃ | N,S-chelator | Catalytic intermediates |
Such complexes have been explored for bioactivity and catalytic properties .
Key Stability Considerations:
-
Thermal Stability : Decomposes above 250°C without carbonization.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases at the thioether group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The imidazole ring is a common structural motif in many bioactive compounds, including antifungal and antibacterial agents. Research has shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, modifications to the imidazole structure can enhance its interaction with biological targets, leading to improved pharmacological profiles. Studies indicate that compounds similar to 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole demonstrate activity against various pathogens, including bacteria and fungi .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of sulfur-containing groups into the imidazole framework can enhance the compound's efficacy in reducing inflammation. Research has highlighted that certain imidazole derivatives can inhibit pathways involved in inflammatory responses, making them potential candidates for developing new anti-inflammatory drugs .
Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives. Compounds with structural similarities to 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation .
Organic Synthesis
Catalysts in Chemical Reactions
Imidazoles are frequently used as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions. The specific compound discussed can serve as a catalyst in various reactions, including the synthesis of other heterocycles and complex organic molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic methodologies .
Synthesis of Novel Compounds
The versatility of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole extends to its role as a building block in the synthesis of novel hybrid compounds. Researchers have utilized this compound to create new materials with tailored properties for applications in pharmaceuticals and materials science .
Material Science
Development of Functional Materials
In material science, imidazole compounds are being studied for their potential use in creating functional materials such as sensors and catalysts. The unique electronic properties of imidazole derivatives enable them to participate in electron transfer processes, making them suitable for applications in organic electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The propan-2-ylsulfanyl group can enhance its binding affinity to these targets, while the phenyl groups can contribute to its overall stability and solubility. The imidazole ring itself can participate in hydrogen bonding and other interactions, facilitating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole derivatives with substitutions at positions 2, 4, and 5 are widely studied. Below, 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is compared to analogs with variations in substituents, focusing on synthesis, physicochemical properties, and bioactivity.
Substituent-Driven Physicochemical Properties
Key Comparisons :
Analysis :
- Melting Points : Aryl-substituted analogs (e.g., 3-nitrophenyl) exhibit higher melting points (300–301°C) due to stronger intermolecular π-π stacking, whereas alkylthio groups (e.g., propargylthio) may reduce crystallinity .
Biological Activity
1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a central imidazole ring substituted with two phenyl groups and a propan-2-ylsulfanyl group. The imidazole ring is known for its reactivity and ability to form hydrogen bonds, which are crucial for biological interactions.
Biological Activities
The biological activities of imidazole derivatives, including 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole, have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that various imidazole compounds demonstrate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of imidazole derivatives. In vitro studies using phenylbutazone as a reference have shown promising results for certain derivatives in reducing inflammation .
- Antioxidant Properties : The antioxidant activity of imidazole compounds is notable. Compounds have been evaluated using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study synthesized several 1-substituted imidazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics. For example:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | E. coli: 15 |
| P. aeruginosa: 19 | |
| B. subtilis: 21 | |
| Streptomycin | 28 |
This data underscores the potential of imidazole derivatives as antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another study, various imidazole derivatives were tested for their anti-inflammatory effects using an in vitro model. Compound 6b was identified as the most potent derivative, highlighting the therapeutic potential of these compounds in treating inflammatory conditions .
Synthesis of 1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the phenyl groups via electrophilic aromatic substitution.
- Addition of the propan-2-ylsulfanyl group through nucleophilic substitution.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes, ammonium acetate, and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Microwave-assisted synthesis has been shown to improve reaction efficiency and yield compared to conventional heating . Catalysts such as acetic acid or iodine may enhance cyclization. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- FT-IR : Confirm the presence of C-S (thioether) stretching (~650–750 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and the isopropylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH). ¹³C NMR verifies quaternary carbons in the imidazole ring (~135–145 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How can computational methods predict the compound’s reactivity and binding affinity in early-stage research?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like EGFR or fungal enzymes, using crystal structures from the PDB. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time, or solvent toxicity controls). Validate findings using:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.
- Metabolic Stability Tests : Assess compound degradation in cell culture media.
- Orthogonal Assays : Compare MTT, ATP-based luminescence, and apoptosis markers .
Q. How can substituent variations (e.g., halogenation or aryl modifications) enhance this compound’s pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Improve metabolic stability and target binding via hydrophobic interactions.
- Bulkier Substituents : Introduce steric hindrance to reduce off-target effects.
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .
Q. What advanced computational frameworks optimize reaction pathways for large-scale synthesis?
- Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal catalysts, solvents, and temperatures. Feedback loops between experimental and computational data refine reaction networks, reducing trial-and-error .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
